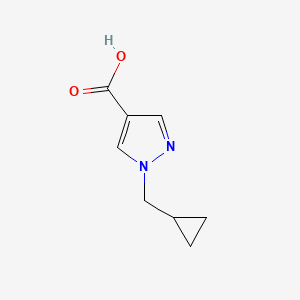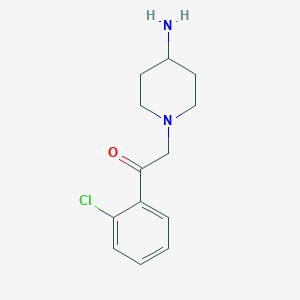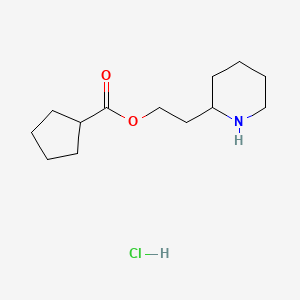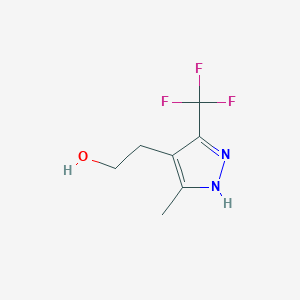
1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid
概要
説明
The compound “1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid” is a complex organic molecule. It contains a cyclopropylmethyl group, which is a chemical structure derived from cyclopropane . Cyclopropane is a cyclic hydrocarbon, meaning that the carbons of the molecule are arranged in the form of a ring . The compound also contains a pyrazole group, which is a type of heterocyclic aromatic organic compound. Lastly, the carboxylic acid group typically consists of a carbon atom double-bonded to an oxygen atom and single-bonded to a hydroxyl group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the cyclopropylmethyl, pyrazole, and carboxylic acid groups. Cyclopropyl groups are highly strained due to their unfavored bond angles (60°) . Pyrazole rings contribute to the aromaticity of the molecule, and carboxylic acid groups are polar, which could lead to interesting intermolecular interactions .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the cyclopropylmethyl, pyrazole, and carboxylic acid groups. Cyclopropyl groups are known to be good donors in hyperconjugation, resulting in a considerable stabilization of carbocations . The pyrazole ring might participate in various organic reactions involving aromatic compounds .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as polarity, molecular weight, and functional groups would all play a role .
科学的研究の応用
Heterocyclic Compound Synthesis
The compound serves as a significant precursor in the synthesis of various heterocyclic compounds, demonstrating its pivotal role in organic chemistry. For instance, it has been identified as a valuable building block for creating diverse heterocyclic structures such as pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans. This showcases the compound's versatility in facilitating the synthesis of compounds with potential pharmaceutical and material science applications (Gomaa & Ali, 2020).
Biological Activities
1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid derivatives exhibit a wide range of biological activities, marking their importance in medicinal chemistry. These derivatives have been recognized for their antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral properties. Such a broad spectrum of activities underscores the potential of these compounds in the development of new therapeutic agents, highlighting the compound's relevance in drug discovery and development processes (Cetin, 2020).
Anticancer Agent Development
The synthesis strategies and chemical reactivity of 1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid and its derivatives have been explored for developing novel anticancer agents. The compound's ability to engage in Knoevenagel condensation reactions facilitates the creation of α, β‐unsaturated ketones/carboxylic acids, demonstrating its utility in generating bioactive molecules with anticancer properties. This application is crucial for advancing cancer treatment options and understanding the molecular mechanisms underlying anticancer activity (Tokala, Bora, & Shankaraiah, 2022).
作用機序
Target of Action
The compound “1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring. They are known to have various biological activities and could interact with multiple targets, including enzymes, receptors, and ion channels .
Mode of Action
The exact mode of action would depend on the specific target the compound interacts with. Generally, pyrazoles can act as inhibitors, activators, or modulators of their target proteins, altering their function and leading to downstream effects .
Biochemical Pathways
The affected pathways would depend on the specific targets of the compound. Pyrazoles can be involved in a wide range of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its specific chemical structure. Factors such as its size, polarity, and functional groups would influence its bioavailability .
Result of Action
The molecular and cellular effects of the compound would depend on its mode of action and the biochemical pathways it affects. These could range from changes in cell signaling and gene expression to effects on cell growth and survival .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-(cyclopropylmethyl)pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c11-8(12)7-3-9-10(5-7)4-6-1-2-6/h3,5-6H,1-2,4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBBXSDWRLKFMCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=C(C=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1103427-25-3 | |
| Record name | 1-(cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Methyl 8-amino-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B1465846.png)
![[1-(3-Fluoro-4-pyrrolidin-1-ylphenyl)ethyl]aminehydrochloride](/img/structure/B1465848.png)
![tert-Butyl 3-[(methylamino)methyl]piperidine-1-carboxylate-oxalate (2:1)](/img/structure/B1465849.png)

![3-[(4-Fluorophenyl)methyl]azetidine hydrochloride](/img/structure/B1465851.png)







